n-cyclohexyl(tert-butoxy)carbohydrazide
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Overview
Description
N-cyclohexyl(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H22N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its tert-butyl 1-cyclohexylhydrazine-1-carboxylate structure, which contributes to its unique properties and reactivity .
Scientific Research Applications
N-cyclohexyl(tert-butoxy)carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that tert-butyl esters, such as this compound, can undergo various chemical reactions . For instance, they can be cleaved by a catalytic process involving the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+ ), and triethylsilane . This process facilitates the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers under mild conditions .
Pharmacokinetics
For instance, the tert-butyl ester group in this compound could potentially influence its absorption and distribution in the body, as well as its metabolism and excretion .
Result of Action
The cleavage of the c-o bond in tert-butyl esters can potentially lead to the formation of various products, which could have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate the cleavage of the C-O bond in tert-butyl esters . Additionally, factors such as pH, temperature, and the presence of other chemical species can also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl(tert-butoxy)carbohydrazide typically involves the reaction of cyclohexylhydrazine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexylhydrazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-methyl(tert-butoxy)carbohydrazide
- N-ethyl(tert-butoxy)carbohydrazide
- N-phenyl(tert-butoxy)carbohydrazide
Uniqueness
N-cyclohexyl(tert-butoxy)carbohydrazide is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of sterically hindered compounds.
Properties
IUPAC Name |
tert-butyl N-amino-N-cyclohexylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(12)9-7-5-4-6-8-9/h9H,4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPHCQBVZSOTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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